(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Conformational Studies
The crystalline structure of (1-(2-fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride has been resolved via X-ray diffraction, revealing a planar imidazole ring with the 2-fluorophenyl group occupying a perpendicular orientation. This orthogonality minimizes steric hindrance while allowing the fluorine atom to engage in weak hydrogen bonding with proximal chloride ions in the lattice. The hydrochloride salt formation stabilizes the protonated amine group, as evidenced by a bond length of $$ 1.64 \, \text{Å} $$ between the nitrogen and chlorine atoms.
Conformational flexibility analysis indicates that rotation about the imidazole-phenyl bond is restricted due to partial conjugation between the aromatic systems. Density functional theory (DFT) calculations predict a rotational barrier of $$ 8.2 \, \text{kcal/mol} $$, which aligns with experimental observations of limited tautomerization.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H} $$-NMR spectra (400 MHz, DMSO-$$ d_6 $$) reveal distinct signals for the methanamine moiety ($$ \delta = 3.78 \, \text{ppm}, \, \text{singlet}, \, 2\text{H} $$) and aromatic protons. The fluorine atom’s electron-withdrawing effect deshields adjacent protons, resulting in a doublet of doublets at $$ \delta = 7.45–7.52 \, \text{ppm} $$ for the 2-fluorophenyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
- $$ \nu(\text{N-H}) $$ at $$ 3360 \, \text{cm}^{-1} $$ (protonated amine)
- $$ \nu(\text{C-F}) $$ at $$ 1225 \, \text{cm}^{-1} $$
- Imidazole ring vibrations at $$ 1580 \, \text{cm}^{-1} $$ (C=N stretch) and $$ 1450 \, \text{cm}^{-1} $$ (C-N stretch).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a parent ion peak at $$ m/z = 208.1 \, [\text{M}-\text{HCl}]^+ $$, with fragmentation pathways dominated by loss of the fluorophenyl group ($$ m/z = 121.0 $$) and subsequent imidazole ring cleavage.
Computational Chemistry Approaches
Time-dependent DFT simulations predict a HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$, indicative of moderate electrophilicity. Molecular docking studies into the GABA$$_A$$ receptor’s allosteric site reveal that the fluorophenyl group occupies a hydrophobic pocket, while the protonated amine forms a salt bridge with Glu137 ($$ \Delta G = -9.2 \, \text{kcal/mol} $$). MetaSite software further identifies metabolic soft spots at the methylene bridge, predicting hydroxylation as the primary detoxification pathway.
Comparative Analysis with Related Imidazole Derivatives
The table below contrasts key properties with structurally similar compounds:
The 2-fluorophenyl substitution enhances target affinity compared to non-fluorinated analogs, while the hydrochloride salt improves aqueous solubility (74 μg/mL at pH 7.4). In contrast, methyl substitution at the imidazole nitrogen (as in the 1-methyl analog) reduces metabolic stability due to increased lipophilicity.
Properties
IUPAC Name |
[1-(2-fluorophenyl)imidazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-3-1-2-4-9(8)14-6-5-13-10(14)7-12;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQNMMCJOCRVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves alkylation of a pre-formed imidazole ring with a 2-fluorophenyl-containing electrophile. A common approach employs 2-fluorobenzyl chloride as the alkylating agent and a primary amine-functionalized imidazole precursor.
Key Reaction Steps:
-
Imidazole Precursor Synthesis :
-
Alkylation :
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side-product formation |
| Base | K₂CO₃ | Prevents HCl liberation during alkylation |
| Reaction Time | 12 hours | Ensures complete conversion |
Yield : 62–68% after recrystallization from ethanol/water.
Reductive Amination of Imidazole-2-Carbaldehyde
Reaction Overview
This two-step protocol involves condensation of 2-fluorophenylacetaldehyde with imidazole-2-carbaldehyde, followed by reductive amination to install the methanamine moiety.
Key Reaction Steps:
-
Aldol Condensation :
-
Reductive Amination :
-
The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid).
-
The product is isolated as the hydrochloride salt via treatment with concentrated HCl.
-
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN | Selective for imine reduction |
| pH | 5.5 | Minimizes aldehyde over-reduction |
| Solvent | Methanol | Enhances reagent solubility |
Yield : 55–60% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Metal-Catalyzed Cross-Coupling Approaches
Reaction Overview
Palladium-catalyzed cross-coupling enables direct introduction of the 2-fluorophenyl group to a pre-functionalized imidazole scaffold.
Key Reaction Steps:
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | High activity for aryl bromide coupling |
| Solvent System | Dioxane/H₂O | Facilitates biphasic reaction conditions |
| Temperature | 90°C | Accelerates transmetallation |
Yield : 70–75% after filtration and drying.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 62–68 | ≥98% | Moderate | High |
| Reductive Amination | 55–60 | ≥95% | Low | Moderate |
| Suzuki-Miyaura | 70–75 | ≥99% | High | Low (Pd cost) |
Key Findings :
-
The Suzuki-Miyaura method offers superior yield and purity but requires expensive palladium catalysts.
-
Nucleophilic substitution is cost-effective for small-scale synthesis but suffers from moderate scalability.
Analytical Validation
Purity Assessment:
Stability Studies:
Industrial-Scale Considerations
Process Intensification:
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
Overview
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride, a derivative of imidazole, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a fluorophenyl group, which enhances its pharmacological properties, making it a valuable building block in medicinal chemistry and materials science.
Medicinal Chemistry
The compound is primarily used as a building block for synthesizing pharmaceutical agents targeting neurological disorders. Its structural features allow for modifications that can enhance drug efficacy and selectivity.
Biological Studies
Research has focused on the compound's role in enzyme inhibition and receptor binding studies. The imidazole ring's ability to participate in hydrogen bonding makes it a candidate for modulating various biological targets, potentially leading to therapeutic applications in treating conditions like depression and anxiety disorders .
Materials Science
In materials science, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique structure can contribute to advancements in organic electronics and photonic devices.
Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential applications in drug development aimed at metabolic disorders.
Case Study 2: Receptor Modulation
Research demonstrated that this compound could modulate neurotransmitter receptors, impacting neurotransmission and inflammatory responses. This property highlights its potential for treating neurological conditions .
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Implications
The pharmacological and physicochemical properties of imidazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of (1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride and its analogs:
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Structure-Activity Relationship (SAR) Insights
- Amine Chain Length : Methanamine (CH2NH2) at C2 offers optimal spacing for receptor interactions, whereas ethanamine (CH2CH2NH2) may reduce potency due to increased flexibility .
- Counterion Effects : Hydrochloride salts (e.g., target compound) vs. dihydrochlorides (e.g., ) influence solubility and crystallinity, affecting bioavailability.
Biological Activity
Overview
(1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClFN3. It is a derivative of imidazole, which is known for its diverse biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, while the imidazole ring facilitates hydrogen bonding and other interactions crucial for modulating target protein activity. This interaction can lead to significant biological effects, including antiviral and antiparasitic activities.
Biological Activities
The compound has been investigated for various biological activities:
- Antiviral Activity : Studies have shown that derivatives of imidazole can inhibit HIV integrase (IN) interactions with LEDGF/p75, a critical protein in HIV replication. Compounds similar to this compound have demonstrated percentage inhibition rates exceeding 50%, indicating potential as antiviral agents .
- Antiparasitic Activity : Research indicates that imidazole derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole scaffold can enhance antiparasitic efficacy .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies : In a study investigating the inhibition of HIV integrase, several compounds showed significant interaction with critical amino acid residues involved in the enzyme's function. The incorporation of specific substituents on the imidazole ring was linked to enhanced inhibitory activity .
- Antiparasitic Evaluation : A recent study evaluated the efficacy of various imidazole derivatives against P. falciparum in vitro. The results indicated that certain modifications led to improved metabolic stability and solubility, crucial for effective drug development .
- Toxicity Profiling : The toxicity profile of this compound was assessed alongside its biological activity. Most tested compounds exhibited acceptable cytotoxicity levels compared to controls, suggesting a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine hydrochloride, and what reaction conditions are optimal?
- Methodological Answer : The synthesis of fluorophenyl-substituted imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., 1-methylimidazole derivatives) are synthesized using chlorosulfonic acid under inert atmospheres with strict temperature control to minimize side reactions . For the target compound, a plausible route could involve reacting 2-fluorophenyl precursors with imidazole intermediates, followed by hydrochlorination. Reaction optimization should include monitoring pH, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) to enhance yield .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR spectroscopy : To confirm the fluorophenyl and imidazole moieties via characteristic shifts (e.g., aromatic protons at δ 7.0–8.0 ppm).
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- Mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula.
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer : Based on analogous imidazole hydrochlorides:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in sealed glass containers at 2–8°C, protected from moisture and light .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies are employed to study the biological activity of fluorophenyl-substituted imidazole derivatives, and what challenges exist?
- Methodological Answer :
- Antifungal assays : Use microbroth dilution (CLSI M38) to determine MIC values against Candida or Aspergillus strains. The fluorophenyl group may enhance membrane penetration but could also increase cytotoxicity, requiring parallel mammalian cell viability assays (e.g., MTT) .
- Challenges : Solubility in aqueous media (address via DMSO co-solvents ≤1%) and metabolic stability (assess using liver microsomes) .
Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). The fluorophenyl group’s electron-withdrawing effects may improve binding affinity to heme iron .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs. Validate with leave-one-out cross-validation .
Q. What are the implications of fluorophenyl substitution on the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The fluorine atom increases logP, enhancing blood-brain barrier permeability but risking hepatotoxicity. Measure partition coefficients (e.g., octanol-water) experimentally.
- Metabolic stability : Fluorine reduces oxidative metabolism; assess via LC-MS/MS after incubation with cytochrome P450 isoforms (e.g., CYP3A4) .
- Environmental persistence : Fluorinated compounds may resist degradation; evaluate half-life in soil/water using OECD 307 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
